molecular formula C8H13Br B14660652 7-Bromo-4-methylhepta-1,4-diene CAS No. 40518-57-8

7-Bromo-4-methylhepta-1,4-diene

Cat. No.: B14660652
CAS No.: 40518-57-8
M. Wt: 189.09 g/mol
InChI Key: OCIXYRMEGIVSBE-UHFFFAOYSA-N
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Description

7-Bromo-4-methylhepta-1,4-diene is a chemical compound with the molecular formula C8H13Br . It belongs to the class of organic compounds known as dienes, which are characterized by the presence of two carbon-carbon double bonds and are valued as versatile building blocks in synthetic chemistry . The "1,4-diene" structure, featuring a skipped diene system, is a motif found in various biologically active natural products and is a valuable scaffold for constructing complex molecules . Dienes like this one can undergo various transition metal-catalyzed transformations, including hydrofunctionalization and difunctionalization, to rapidly introduce molecular complexity . Furthermore, dienes are fundamental substrates in cycloaddition reactions and can participate in unique addition reactions, such as 1,2- and 1,4-additions, whose outcomes can be controlled by reaction temperature to yield different kinetic or thermodynamic products . The bromine atom on the structure serves as a reactive handle for further synthetic manipulation, for instance, via cross-coupling reactions, making this compound a potential intermediate in pharmaceutical research, materials science, and the synthesis of natural product analogs . This product is intended for research purposes in a controlled laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

40518-57-8

Molecular Formula

C8H13Br

Molecular Weight

189.09 g/mol

IUPAC Name

7-bromo-4-methylhepta-1,4-diene

InChI

InChI=1S/C8H13Br/c1-3-5-8(2)6-4-7-9/h3,6H,1,4-5,7H2,2H3

InChI Key

OCIXYRMEGIVSBE-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCBr)CC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-4-methylhepta-1,4-diene can be achieved through various methods. One common approach involves the bromination of 4-methylhepta-1,4-diene. This reaction typically employs bromine (Br2) as the brominating agent in the presence of a solvent such as carbon tetrachloride (CCl4). The reaction proceeds via an electrophilic addition mechanism, where the bromine molecule adds across the double bonds of the diene, resulting in the formation of the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can contribute to the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-4-methylhepta-1,4-diene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Bromination: Bromine (Br2) in carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2) as the solvent.

    Oxidation: m-Chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) in the presence of a co-oxidant.

    Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

Major Products Formed

    Dihalides: Formed through electrophilic addition of halogens.

    Epoxides and Diols: Resulting from oxidation reactions.

    Substituted Alkenes: Produced via nucleophilic substitution reactions.

Mechanism of Action

The mechanism of action of 7-Bromo-4-methylhepta-1,4-diene involves its reactivity with various chemical species. The presence of the bromine atom and the conjugated diene system allows it to participate in electrophilic addition and substitution reactions. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the reacting species. For example, in electrophilic addition reactions, the compound forms a resonance-stabilized carbocation intermediate, which can undergo further transformations to yield the final products .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

(4E)-3-Methylhepta-1,4-diene
  • Structure : Shares the hepta-1,4-diene backbone but lacks bromine and has a methyl group at position 3 instead of 3.
  • Reactivity : The absence of bromine limits its utility in substitution reactions. Its conjugated diene system may participate in cycloaddition or polymerization reactions.
  • Applications: Primarily used in industrial settings as a monomer or intermediate for hydrocarbon-based materials .
4-(Bromomethyl)benzaldehyde
  • Structure : Features an aromatic benzaldehyde core with a bromomethyl substituent.
  • Reactivity : The benzylic bromine is highly reactive in nucleophilic substitutions (e.g., SN2 reactions), contrasting with the aliphatic bromine in 7-Bromo-4-methylhepta-1,4-diene, which may exhibit slower kinetics due to steric hindrance.
  • Safety: Limited toxicological data, but precautions for skin/eye contact and ingestion are emphasized .
4-Bromo-1,2-diaminobenzene
  • Structure: Aromatic compound with bromine at position 4 and amino groups at positions 1 and 2.
  • Reactivity : Bromine on an electron-rich aromatic ring may undergo electrophilic substitution, whereas the aliphatic bromine in this compound is more prone to elimination or radical pathways.
4-(4-Bromophenyl)-chromen-5-one derivative
  • Structure: Contains a bromophenyl group attached to a chromenone scaffold.
  • Reactivity : The aryl bromine is less reactive than aliphatic bromine but participates in cross-coupling reactions (e.g., Suzuki-Miyaura).

Physicochemical Properties (Inferred)

Compound Molecular Formula Key Substituents Reactivity Highlights Applications
This compound C₈H₁₃Br Aliphatic Br, conjugated diene Radical bromination, polymer crosslinking Agrochemicals, specialty polymers
(4E)-3-Methylhepta-1,4-diene C₈H₁₂ Non-brominated diene Cycloaddition, polymerization Industrial hydrocarbons
4-(Bromomethyl)benzaldehyde C₈H₇BrO Benzylic Br, aldehyde SN2 substitutions, aldehyde oxidation Pharmaceuticals, organic synthesis
4-Bromo-1,2-diaminobenzene C₆H₇BrN₂ Aromatic Br, diamine Electrophilic substitution, coordination Dyes, metal-organic frameworks (MOFs)

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 7-bromo-4-methylhepta-1,4-diene, and how are reaction conditions optimized?

  • Methodology : The synthesis of brominated alkenes typically involves electrophilic addition or radical bromination. For dienes like this compound, regioselective bromination can be achieved using N-bromosuccinimide (NBS) under controlled light or radical initiators (e.g., AIBN) in non-polar solvents (e.g., CCl₄). Optimization includes monitoring reaction temperature (0–25°C) and stoichiometry to avoid over-bromination. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures product isolation .
  • Validation : Confirm purity and structure using GC-MS and NMR (¹H/¹³C). Compare spectral data with known brominated diene analogs .

Q. How can spectroscopic techniques (IR, NMR) distinguish this compound from structurally similar compounds?

  • Methodology :

  • IR Spectroscopy : Identify C-Br stretching vibrations (~500–650 cm⁻¹) and alkene C=C stretches (~1650 cm⁻¹). Methyl groups show symmetric/asymmetric C-H stretches (~2850–2960 cm⁻¹) .
  • NMR : ¹H NMR reveals alkene proton splitting patterns (doublets for conjugated dienes) and methyl group integration (3H singlet at δ ~1.6–1.8 ppm). ¹³C NMR distinguishes Br-bearing carbons (δ ~30–40 ppm) and sp² carbons (δ ~120–130 ppm) .
    • Case Study : Compare with 1-bromo-4,4-dimethylcyclohex-1-ene (δ ~6.5 ppm for vinyl protons) to highlight structural differences in branching and conjugation .

Advanced Research Questions

Q. How does steric hindrance from the 4-methyl group influence the reactivity of this compound in cross-coupling reactions?

  • Methodology : The methyl group at position 4 introduces steric bulk, affecting Suzuki-Miyaura or Heck couplings. Use computational modeling (DFT) to analyze transition-state geometries. Experimentally, compare reaction yields with/without methyl substitution. For example, Pd-catalyzed coupling with arylboronic acids may show reduced efficiency due to hindered access to the Br-bearing carbon .
  • Data Interpretation : Lower yields in methyl-substituted derivatives vs. linear analogs suggest steric effects outweigh electronic factors (e.g., Br’s electronegativity) .

Q. What experimental strategies resolve contradictions in reported reaction outcomes for brominated dienes under varying solvent systems?

  • Methodology :

  • Controlled Replication : Reproduce reactions in polar (e.g., DMF) vs. non-polar (e.g., toluene) solvents while maintaining identical temperature and catalyst loading.
  • Kinetic Analysis : Use in-situ FTIR or UV-Vis to track intermediate formation. For example, polar solvents may stabilize carbocation intermediates, altering product ratios in elimination vs. substitution pathways .
    • Case Study : Contrast results from halogenated solvents (CCl₄, favoring radical pathways) with ethers (THF, promoting ionic mechanisms) .

Q. How can surface adsorption studies inform the stability of this compound in environmental or catalytic systems?

  • Methodology : Employ microspectroscopic imaging (e.g., AFM-IR) to analyze adsorption on model surfaces (silica, TiO₂). Measure degradation rates under UV light or oxidants (O₃, NOx) to simulate environmental conditions. Compare with non-brominated dienes to isolate Br’s role in stability .
  • Advanced Tools : Use XPS to track bromine dissociation during surface reactions, correlating with catalytic activity or decomposition pathways .

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